1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine
Beschreibung
Eigenschaften
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]thieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6S/c1-10-23-13(17(18,19)20)8-14(24-10)26-5-2-11(3-6-26)25-16-15-12(4-7-27-15)21-9-22-16/h4,7-9,11H,2-3,5-6H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWNTVIDDAWPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC3=NC=NC4=C3SC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. By inhibiting CDK2, the compound can interfere with cell cycle progression, making it a potential candidate for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition can lead to a halt in the cell cycle, preventing the proliferation of cancer cells
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase. This can lead to cell cycle arrest, preventing the replication of DNA and the division of cells. The downstream effects of this include the potential induction of apoptosis, or programmed cell death.
Biologische Aktivität
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring multiple functional groups, suggests various biological activities, particularly in the realm of oncology and inflammatory diseases. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 394.42 g/mol. The structural features include:
| Component | Description |
|---|---|
| Piperidine Ring | Provides basicity and potential for interaction with biological targets. |
| Pyrimidine Moiety | Contributes to the compound's ability to inhibit specific kinases. |
| Thieno[3,2-d]pyrimidine | Enhances biological activity through diverse interactions with enzymes and receptors. |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties by inhibiting cell proliferation and inducing cell cycle arrest in various cancer cell lines. The mechanism involves targeting specific kinases involved in cell growth and survival pathways.
- Mechanism of Action
- In Vitro Studies
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. It modulates pathways involved in inflammatory responses, particularly by inhibiting PI3K signaling pathways that are upregulated in autoimmune diseases.
- Mechanism of Action
- Case Studies
Synthesis Methods
The synthesis of 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine can be achieved through various methods involving multi-step reactions that incorporate key intermediates from pyrimidine and piperidine derivatives.
- General Synthetic Route
- The synthesis typically involves:
- Formation of the piperidine ring.
- Introduction of the pyrimidine moiety.
- Final coupling with thieno[3,2-d]pyrimidine derivatives.
- The synthesis typically involves:
Summary of Biological Activities
| Activity | IC50 Value (µM) | Target |
|---|---|---|
| CDK2 Inhibition | 0.018 | Cyclin-dependent kinase |
| PI3Kδ Inhibition | 0.020 | Phosphoinositide 3-kinase |
| Anti-inflammatory Effect | N/A | Cytokine production modulation |
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Analogues and Their Features
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The target compound’s trifluoromethyl and thienopyrimidine groups likely increase logP compared to non-fluorinated analogues (e.g., ).
- Molecular Weight: The target’s molecular weight is estimated to exceed 450 g/mol, similar to ’s thienopyrimidine derivative (496.96 g/mol) .
- Metabolic Stability : Trifluoromethyl groups (target, ) resist oxidative metabolism, contrasting with tert-butoxymethyl (), which may undergo hydrolysis .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity?
- Answer : The compound contains a piperidine core linked to a trifluoromethyl-substituted pyrimidine and a thieno[3,2-d]pyrimidine moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrimidine rings contribute to π-π stacking interactions with biological targets. Structural analogs (e.g., piperidine derivatives with pyridyl or phenyl groups) show that substituent positioning affects binding selectivity .
- Methodological Insight : Use X-ray crystallography (as in ) or NMR spectroscopy to confirm substituent orientation and hydrogen-bonding patterns.
Q. What are standard synthetic routes for this compound, and what reaction conditions are critical?
- Answer : Synthesis typically involves multi-step protocols:
Core assembly : Coupling the piperidine ring with pyrimidine precursors via nucleophilic substitution or Buchwald-Hartwig amination.
Functionalization : Introducing the trifluoromethyl group using CF₃Cu or Togni’s reagent under anhydrous conditions .
Purification : High-performance liquid chromatography (HPLC) ensures >95% purity, as described for analogous pyrimidine derivatives .
- Critical Parameters : Temperature (60–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd(OAc)₂ for cross-coupling) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported binding affinities for this compound across different receptor assays?
- Answer : Contradictions may arise from assay conditions (e.g., pH, ionic strength) or receptor isoform specificity. For example, trifluoromethyl groups in pyrimidines exhibit variable interactions with kinases depending on solvent accessibility of the binding pocket .
- Methodological Insight :
- Perform competitive binding assays under standardized buffer conditions.
- Use molecular dynamics simulations to model ligand-receptor interactions, referencing structural data from X-ray crystallography (e.g., ).
- Validate findings using isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .
Q. What strategies optimize the compound’s selectivity for a target enzyme over structurally related off-targets?
- Answer :
- Substituent modification : Replace the 2-methyl group on the pyrimidine with bulkier substituents (e.g., isopropyl) to sterically hinder off-target binding .
- Scaffold hopping : Integrate a thieno[3,2-d]pyrimidine moiety (as in this compound) instead of pyrido[3,4-d]pyrimidine to exploit unique electronic profiles .
- Validation : Compare inhibitory constants (Kᵢ) against a panel of enzymes (e.g., kinases, reductases) using fluorescence polarization assays .
Q. How do researchers analyze the metabolic stability of this compound in preclinical models?
- Answer :
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylation or demethylation products, common for piperidine-containing compounds .
- Structural guidance : The trifluoromethyl group reduces oxidative metabolism, as seen in analogs like N,N-dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine .
Data Analysis and Experimental Design
Q. What computational tools predict this compound’s pharmacokinetic properties?
- Answer :
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, bioavailability, and blood-brain barrier penetration.
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets like dihydrofolate reductase (DHFR), leveraging crystallographic data from related thienopyrimidines .
- Validation : Cross-reference predictions with in vivo pharmacokinetic studies in rodent models .
Q. How should researchers design experiments to validate conflicting cytotoxicity data in cancer cell lines?
- Answer :
- Dose-response curves : Test across a 10⁴-fold concentration range (1 nM–100 µM) to identify IC₅₀ discrepancies.
- Assay controls : Include reference inhibitors (e.g., methotrexate for DHFR) and measure ATP levels to rule out nonspecific cytotoxicity .
- Mechanistic studies : Perform RNA sequencing to compare gene expression profiles in sensitive vs. resistant cell lines .
Comparative Analysis Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
